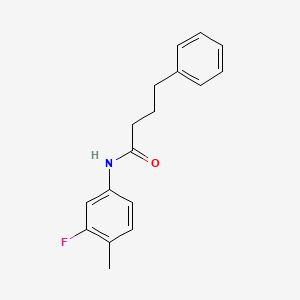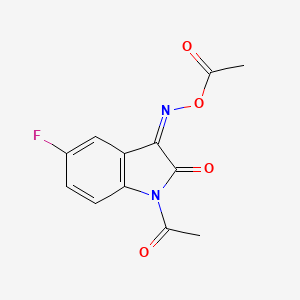
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FIPI is a phospholipase D (PLD) inhibitor that has been shown to have promising effects on various biological processes, including cancer, inflammation, and neurodegeneration. In
科学的研究の応用
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has been shown to have promising effects on various biological processes, including cancer, inflammation, and neurodegeneration. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting PLD, which is known to play a critical role in cancer progression. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegeneration research, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease.
作用機序
The mechanism of action of N-(2-furylmethyl)-4-(isobutyrylamino)benzamide is based on its ability to inhibit PLD, which is a key enzyme involved in the production of phosphatidic acid (PA). PA is a lipid second messenger that plays a critical role in various biological processes, including cell proliferation, migration, and survival. By inhibiting PLD, this compound reduces the production of PA, which in turn affects various downstream signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific biological process being studied. In cancer research, this compound has been shown to inhibit the growth and metastasis of cancer cells by reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In neurodegeneration research, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration by reducing the production of reactive oxygen species (ROS) and inhibiting the JNK signaling pathway.
実験室実験の利点と制限
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments, including its high potency and specificity for PLD inhibition, its ability to cross the blood-brain barrier, and its low toxicity in animal models. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions, its instability in the presence of light and air, and its potential off-target effects on other enzymes and signaling pathways.
将来の方向性
There are several future directions for research on N-(2-furylmethyl)-4-(isobutyrylamino)benzamide, including its potential therapeutic applications in cancer, inflammation, and neurodegeneration, its optimization for drug delivery and formulation, and its use in combination with other drugs and therapies. Additionally, further studies are needed to better understand the molecular mechanisms underlying the effects of this compound on various biological processes, as well as its potential side effects and toxicity in humans. Overall, this compound represents a promising small molecule inhibitor with significant potential for scientific research and therapeutic applications.
合成法
N-(2-furylmethyl)-4-(isobutyrylamino)benzamide is synthesized by a multistep process involving the reaction of 4-aminobenzoyl chloride and 2-furylmethyl alcohol to form 4-(2-furylmethylamino)benzoyl chloride. This intermediate is then reacted with isobutyryl chloride to form this compound, which is the final product. The synthesis method of this compound has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)15(19)18-13-7-5-12(6-8-13)16(20)17-10-14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIWUCFPVFMAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(4-chlorophenyl)thio]methyl}-N,N-dimethylbenzamide](/img/structure/B5702627.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
![N-(2-methylbenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5702651.png)
![2-[(5-ethyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5702664.png)
![2-(2-methoxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5702671.png)




![6,12,18,23-tetraoxatetraspiro[4.2.1.2.4~13~.2~10~.2~8~.2~5~]tricosan-9-one](/img/structure/B5702716.png)

![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
